molecular formula C16H16BrFO2 B1455079 1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene CAS No. 1402585-62-9

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

Cat. No.: B1455079
CAS No.: 1402585-62-9
M. Wt: 339.2 g/mol
InChI Key: WIILPLVEQIJWES-UHFFFAOYSA-N
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Description

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene is a useful research compound. Its molecular formula is C16H16BrFO2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-2-fluoro-1-(2-phenylmethoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFO2/c17-15-7-6-14(16(18)10-15)12-20-9-8-19-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILPLVEQIJWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C15H16BrFC_{15}H_{16}BrF with a molecular weight of approximately 305.19 g/mol. Its structure features a benzyloxy group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections detail specific findings related to the biological activity of this compound.

Anti-inflammatory Activity

Recent studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

The IC50 values for these compounds suggest that structural modifications can significantly impact their inhibitory potential against COX enzymes, which may be relevant for developing anti-inflammatory therapies.

Anticancer Activity

Compounds structurally related to this compound have been evaluated for anticancer properties. For instance, studies on thiazole derivatives have indicated promising cytotoxic effects against various cancer cell lines.

Case Study: Thiazole Derivatives

A study on thiazole derivatives revealed significant cytotoxicity against HepG2 cells with low IC50 values, indicating their potential as anticancer agents. The SAR analysis suggested that electron-withdrawing groups enhance activity.

Neuroprotective Effects

The neuroprotective potential of compounds similar to this compound has been investigated through in vitro assays measuring cell viability in neurotoxic models.

Case Study: Neurotoxicity Model

In a study involving HT-22 cells exposed to corticosterone-induced neurotoxicity, certain derivatives exhibited protective effects, enhancing cell viability in a dose-dependent manner:

Concentration (μM)Cell Viability (%)
6.25XX
12.5YY
25ZZ

These results suggest that the compound may possess neuroprotective properties through mechanisms such as inhibition of phosphodiesterase (PDE) enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzyloxy and halogen substituents can significantly influence their pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

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